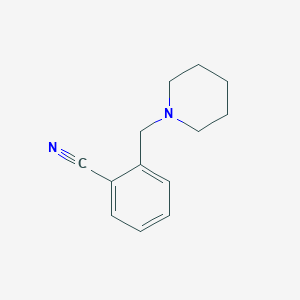

2-(Piperidin-1-ylmethyl)benzonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(piperidin-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCZPFLQOUIXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567870 | |

| Record name | 2-[(Piperidin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135277-08-6 | |

| Record name | 2-(1-Piperidinylmethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135277-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Piperidin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 2 Piperidin 1 Ylmethyl Benzonitrile and Its Analogues

Direct Synthetic Approaches to the Core Structure

Direct approaches focus on forming the crucial benzylic carbon-nitrogen bond, linking the pre-existing benzonitrile (B105546) and piperidine (B6355638) rings. These methods are often the most straightforward for accessing the parent compound.

Reactions Involving Benzonitrile Derivatives with Piperidine or Equivalents

The most common and direct method for synthesizing 2-(piperidin-1-ylmethyl)benzonitrile is the nucleophilic substitution reaction between a 2-(halomethyl)benzonitrile and piperidine. This reaction, a standard N-alkylation, involves the displacement of a halide (typically chloride or bromide) on the benzylic carbon by the secondary amine of piperidine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product.

Key starting materials like 2-cyanobenzyl chloride or 2-cyanobenzyl bromide are often employed. asianpubs.org The choice of solvent and base is critical for optimizing the reaction yield and minimizing side products. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) or organic amines such as triethylamine. googleapis.com Aprotic polar solvents like N,N-dimethylformamide (DMF) are frequently used to facilitate the dissolution of reactants. asianpubs.org

Another direct approach is reductive amination. This method involves the reaction of 2-formylbenzonitrile with piperidine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine. This two-step, one-pot process is a cornerstone of amine synthesis. nih.govchim.it Various reducing agents can be employed, from common hydrides like sodium borohydride (B1222165) to catalytic hydrogenation conditions (e.g., H₂ gas with a Palladium catalyst). chim.itmdpi.com

| Method | Benzonitrile Precursor | Piperidine Reagent | Typical Conditions | Key Features |

|---|---|---|---|---|

| N-Alkylation | 2-(Chloromethyl)benzonitrile or 2-(Bromomethyl)benzonitrile (B57715) | Piperidine | Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | Relies on readily available halo-precursors; straightforward SN2 reaction. |

| Reductive Amination | 2-Formylbenzonitrile | Piperidine | Reducing Agent (e.g., NaBH₃CN, H₂/Pd), Acid catalyst (optional) | One-pot procedure; avoids handling lachrymatory benzyl (B1604629) halides. |

Catalytic Systems for Optimized Synthesis and Selectivity

To improve the efficiency, cost-effectiveness, and environmental footprint of the synthesis, various catalytic systems have been developed. For N-alkylation reactions, phase-transfer catalysis (PTC) is a powerful technique. PTC employs a catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), to shuttle the anionic nucleophile (or a deprotonated amine) from an aqueous or solid phase into the organic phase where the alkyl halide resides. This enhances reaction rates and allows for the use of inexpensive inorganic bases like sodium hydroxide, often under milder, solvent-free conditions. googleapis.com

In the context of reductive amination, transition metal catalysts are paramount. Catalysts based on palladium (Pd), nickel (Ni), or cobalt (Co) are widely used for the hydrogenation of the intermediate iminium ion. mdpi.comresearchgate.net For instance, cobalt-containing composites have been shown to be effective catalysts for the reductive amination of aromatic aldehydes under hydrogen pressure. mdpi.com These catalytic methods often exhibit high selectivity and functional group tolerance, making them suitable for complex molecule synthesis. researchgate.net

| Reaction Type | Catalyst Type | Example Catalyst | Role of Catalyst | Advantages |

|---|---|---|---|---|

| N-Alkylation | Phase-Transfer Catalyst (PTC) | Tetrabutylammonium Bromide (TBAB) | Transports nucleophile between phases. | Milder conditions, use of inexpensive bases, improved reaction rates. |

| Reductive Amination | Transition Metal | Palladium on Carbon (Pd/C), Cobalt composites | Catalyzes hydrogenation of the C=N double bond. | High efficiency, high selectivity, broad substrate scope. |

| C-H Amination | Transition Metal | Palladium(II) Acetate | Activates C-H bond for C-N bond formation. | Direct functionalization without pre-activated starting materials. nih.gov |

Direct Amination Protocols Utilizing Piperidine Derivatives

More advanced methods seek to form the benzylic C-N bond by activating a C-H bond of a methylarene, such as 2-methylbenzonitrile. Palladium-catalyzed C-H amination represents a frontier in synthetic chemistry, offering a way to bypass the need for pre-functionalized starting materials like benzyl halides or aldehydes. rsc.org These reactions typically involve a palladium catalyst that can selectively activate a benzylic C-H bond, followed by coupling with an amine source. While direct intermolecular amination of a methyl group with a secondary amine like piperidine is challenging, related methodologies have been developed. For example, palladium(II)-catalyzed systems can directly convert methyl arenes into nitriles, demonstrating the feasibility of activating the benzylic position. nih.gov

Advanced Transformations for Piperidine Moiety Integration

For the synthesis of more complex analogues, methodologies that construct the piperidine ring itself are employed. These routes offer access to a wide range of substituted piperidine scaffolds that can subsequently be attached to the benzonitrile core.

Applications of Curtius Rearrangement in Derivative Synthesis

The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into a primary amine, urethane, or urea (B33335) via an isocyanate intermediate. nih.govrsc.org This rearrangement is particularly useful for synthesizing functionalized piperidine precursors. For instance, a suitably substituted carboxylic acid can undergo a Curtius rearrangement to install an amine functionality, which can then participate in a cyclization reaction to form the piperidine ring.

The process begins with the conversion of a carboxylic acid to an acyl azide (B81097). This is often achieved using reagents like diphenylphosphoryl azide (DPPA). nih.gov Upon heating, the acyl azide rearranges to an isocyanate, losing nitrogen gas in a concerted mechanism. wikipedia.org This highly reactive isocyanate can be trapped with various nucleophiles. Trapping with water leads to a primary amine, while trapping with an alcohol yields a stable carbamate, which serves as a protected amine. organic-chemistry.org This method has been used as a key step in the synthesis of complex molecules containing amine functionalities, which are precursors for heterocyclic scaffolds. nih.gov

Utilization of Grignard Reactions for Piperidine Scaffold Formation

Grignard reactions, which involve the addition of organomagnesium reagents to electrophiles, provide a powerful tool for C-C bond formation and can be ingeniously applied to the synthesis of piperidine scaffolds. whiterose.ac.uk A prominent strategy involves the addition of Grignard reagents to pyridine (B92270) N-oxides. This reaction typically places the Grignard's R-group at the 2-position of the pyridine ring. The resulting dihydropyridine (B1217469) derivative can then be reduced to the corresponding substituted piperidine. rsc.orgacs.org

This approach allows for the introduction of a wide variety of alkyl and aryl substituents onto the piperidine ring. Furthermore, by using chiral ligands in conjunction with the Grignard reagent, enantioselective synthesis of optically active piperidines can be achieved. clockss.orgtcichemicals.com For example, using a chiral BINOL-derived ligand can induce asymmetry in the addition step, leading to piperidine products with high enantiomeric purity after reduction. tcichemicals.com This methodology is highly valuable for creating structurally diverse and stereochemically defined analogues.

Condensation Reactions for Related Aminobenzonitrile Structures (e.g., Betti-type Reactions)

The synthesis of aminobenzonitrile derivatives, which are structural precursors or analogues to this compound, often employs condensation reactions to construct key heterocyclic frameworks. These reactions typically involve the reaction of an aminobenzonitrile or a related compound like 2-aminobenzamide (B116534) with aldehydes or ketones. researchgate.net For instance, 2,3-dihydroquinazolin-4(1H)-one derivatives can be synthesized through the condensation of 2-aminobenzamide with various aldehydes. researchgate.net This transformation highlights a common strategy where the amino and a neighboring reactive group cyclize with a carbonyl compound.

A plausible mechanism for such reactions, based on published studies, involves the initial formation of an intermediate by the nucleophilic attack of the amine on the carbonyl group of the aldehyde, followed by intramolecular cyclization and dehydration to yield the final heterocyclic product. researchgate.net

Similarly, β-enaminonitriles, which are versatile building blocks for various pharmaceuticals and dyes, can be synthesized via the condensation of organonitriles. nih.govrsc.org These base-facilitated reactions demonstrate how deprotonated nitrile anions can act as powerful nucleophiles to construct more complex molecular precursors. nih.gov The versatility of nitriles in these transformations is influenced by electronic and steric effects, as well as the potential for intermolecular hydrogen bonding. nih.govrsc.org

The Betti reaction, a classical multicomponent condensation, typically involves an amine, a phenol, and an aldehyde to form an aminobenzylphenol. While not directly synthesizing aminobenzonitriles, the principles of the Betti reaction can be adapted. For example, using an aminobenzonitrile in place of a simple amine in a related multicomponent reaction could potentially lead to complex structures incorporating the aminobenzonitrile motif. The key step is the formation of an imine from the amine and aldehyde, which is then attacked by a nucleophile.

| Reaction Type | Reactants | Product Type | Ref. |

| Cyclocondensation | 2-Aminobenzamide, Aldehydes | 2,3-Dihydroquinazolin-4(1H)-ones | researchgate.net |

| Condensation | Organonitriles | β-Enaminonitriles, 4-Aminopyrimidines | nih.govrsc.org |

| Condensation | m-Aminobenzonitrile, Cyclohexanone | Tacrine (an effective drug for treating Alzheimer's disease) | patsnap.com |

Functional Group Interconversions and Derivatization Strategies

The structure of this compound offers multiple sites for chemical modification, including the nitrile group, the piperidine ring, and the benzylic position.

Nucleophilic Reactivity and Functionalization of the Nitrile Group

The nitrile group (C≡N) is a versatile functional group in organic synthesis due to the electrophilic nature of its carbon atom. nih.govlibretexts.org A resonance structure can be drawn that places a positive charge on the carbon, making it susceptible to attack by nucleophiles. libretexts.org This reactivity allows for the transformation of the nitrile into a variety of other functional groups. nih.govresearchgate.net

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form an intermediate imine anion. libretexts.org This intermediate is stable against further nucleophilic addition. libretexts.org Subsequent aqueous workup hydrolyzes the imine to yield a ketone. This provides a direct route to convert the cyano group of this compound into a carbonyl functional group, leading to compounds like 1-phenyl-2-(piperidin-1-yl)ethan-1-one derivatives.

Reduction to Aldehydes: The use of specific reducing agents like Diisobutylaluminium hydride (DIBAL-H) at low temperatures can selectively reduce the nitrile to an imine, which is then hydrolyzed upon workup to an aldehyde. libretexts.org This allows for the controlled partial reduction of the nitrile group.

Hydrolysis to Carboxylic Acids: The nitrile group can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions with heating. libretexts.org This reaction proceeds through an amide intermediate. This would convert this compound into 2-(piperidin-1-ylmethyl)benzoic acid.

Intramolecular Nucleophilic Attack: In appropriately substituted benzonitriles, a tethered nucleophile can attack the nitrile carbon, leading to cyclization. For example, in 2-acylbenzonitriles, a nucleophilic attack at the nitrile group can lead to the formation of five-membered heterocycles, such as isoindolinone scaffolds. nih.gov This highlights the potential for intramolecular reactions involving the piperidinomethyl side chain.

| Reagent | Resulting Functional Group | Notes | Ref. |

| Grignard Reagent (R-MgX) | Ketone | Forms an imine anion intermediate, hydrolyzed during workup. | libretexts.org |

| DIBAL-H | Aldehyde | Requires low temperature (-78 °C) to prevent over-reduction. | libretexts.org |

| H₃O⁺ / Heat | Carboxylic Acid | Proceeds via an amide intermediate. | libretexts.org |

| LiAlH₄ | Primary Amine | A powerful reducing agent for converting nitriles to amines. | libretexts.org |

Reduction Chemistry of the Piperidine Nitrogen Atom

The term "reduction of the piperidine nitrogen atom" is chemically imprecise, as the nitrogen in a saturated heterocycle like piperidine is already in a reduced state. However, this section can be interpreted to cover reductive processes involving the piperidine ring, primarily its formation from a pyridine precursor or the reductive cleavage of substituents on the nitrogen.

Formation by Reduction of Pyridine: The most common industrial method for producing piperidine is the hydrogenation of pyridine. wikipedia.org This fundamental process is a key strategy for synthesizing substituted piperidines. nih.gov The reaction typically uses metal catalysts like molybdenum disulfide, ruthenium, or rhodium under hydrogen pressure. wikipedia.orgnih.gov Therefore, a synthetic route to this compound could involve the initial synthesis of a 2-((pyridin-1-yl)methyl)benzonitrile precursor, followed by the catalytic hydrogenation of the pyridine ring to the desired piperidine. This approach is central to creating the piperidine scaffold itself. researchgate.net

Reductive N-Dealkylation: Functional group interconversion can also involve the cleavage of bonds to the piperidine nitrogen. For instance, the N-benzyl group, which is structurally similar to the methylbenzonitrile substituent, is often used as a protecting group for amines because it can be removed by catalytic hydrogenation (hydrogenolysis). This process involves a palladium catalyst and a source of hydrogen, leading to the cleavage of the C-N bond and regeneration of the secondary amine (piperidine) and toluene. This strategy could be applied to analogues of the title compound where removal of the benzonitrile moiety is desired.

Intramolecular Cyclization Pathways for Structural Complexity

The ortho-disposed piperidinomethyl and nitrile groups on the benzene (B151609) ring create a scaffold ripe for intramolecular cyclization, a powerful strategy for building molecular complexity and accessing fused heterocyclic systems. researchgate.net These reactions typically proceed via the generation of a reactive intermediate that facilitates the ring-closing step.

A plausible pathway involves the nucleophilic attack of an amine on the nitrile group, activated by hydrogen bonding, which then reacts with a nearby electrophilic center to induce cyclization. chemrxiv.org For example, the reaction of 2-(2-oxo-2-phenylethyl)benzonitrile with an amine proceeds through a nucleophilic attack on the nitrile, followed by cyclization onto the carbonyl carbon to form aminated isoquinoline (B145761) frameworks. chemrxiv.org

For this compound itself, cyclization could be induced by first generating a nucleophilic center on the piperidine ring or the benzylic methylene (B1212753) group. Deprotonation of the benzylic position with a strong base could generate a carbanion, which could then attack the electrophilic nitrile carbon. This would lead to a five-membered ring fused to the benzene ring.

Alternatively, functionalization of the piperidine ring, for instance, at the C2 position, could introduce a nucleophile capable of attacking the nitrile. This type of strategy has been employed in the synthesis of fused pyridoheterocycles from substrates bearing a tethered cyano group. nih.gov The key is the generation of an intermediate, such as an allene, which then undergoes cyclization. nih.gov

| Starting Material Type | Key Transformation | Resulting Structure | Ref. |

| 2-(2-Oxo-2-arylethyl)benzonitrile + Amine | Nucleophilic attack on nitrile, then cyclization onto carbonyl | Aminated Isoquinoline | chemrxiv.org |

| Alkynylheteroaromatic with Tethered Cyano Group | Base-mediated tautomerization and cyclization | Fused Pyridoheterocycle | nih.gov |

| N-Benzylbenzamides | Anionic cyclisation with dearomatisation | Bicyclic cyclohexadiene derivatives | researchgate.net |

Oxidation Reactions of the Compound

Oxidation of this compound can occur at several positions, notably the piperidine ring and the benzylic carbon.

Oxidation of the Piperidine Ring: N-alkyl piperidines can undergo selective oxidation at the endocyclic α-carbon position. acs.org A robust method involves a two-step sequence: first, the tertiary amine is oxidized to its corresponding N-oxide using an oxidant like m-chloroperoxybenzoic acid (mCPBA). acs.org The N-oxide is then treated with an acylating agent, such as pivaloyl chloride (PivCl), which facilitates an elimination reaction (a modified Polonovski–Potier reaction) to selectively form an endocyclic iminium ion. acs.org This highly reactive iminium ion can then be trapped in situ by a variety of nucleophiles, achieving a formal α-C-H functionalization of the piperidine ring. acs.org

Oxidation of the Benzylic Carbon: The benzylic C-H bond is susceptible to oxidation. Analogous to the oxidation of benzyl alcohols to benzaldehydes, the benzylic methylene group in this compound could potentially be oxidized to a carbonyl group. mdpi.com This would yield 2-(piperidine-1-carbonyl)benzonitrile. Such reactions often require specific catalysts, such as palladium supported on ceria, and aerobic conditions. mdpi.com This transformation would convert the methylene bridge into an amide linkage.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Piperidin 1 Ylmethyl Benzonitrile

Vibrational Spectroscopy for Molecular Identification (FT-IR)

Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation. The FT-IR spectrum of 2-(Piperidin-1-ylmethyl)benzonitrile is expected to exhibit a series of characteristic absorption bands that correspond to the vibrational modes of its constituent parts: the benzonitrile (B105546) moiety and the piperidin-1-ylmethyl group.

The most prominent feature in the FT-IR spectrum is the sharp and strong absorption band corresponding to the C≡N stretching vibration of the nitrile group, which typically appears in the range of 2220-2260 cm⁻¹. The aromatic ring of the benzonitrile component will give rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of overtone and combination bands in the 1650-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The piperidine (B6355638) ring and the methylene (B1212753) bridge introduce characteristic aliphatic C-H stretching vibrations just below 3000 cm⁻¹. Specifically, the CH₂ groups of the piperidine ring and the methylene linker are expected to show symmetric and asymmetric stretching vibrations. C-N stretching vibrations associated with the tertiary amine in the piperidine ring are typically observed in the 1000-1200 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (Benzene Ring) | 3050-3150 | Medium to Weak |

| C-H Stretch | Aliphatic (Piperidine & CH₂) | 2850-2970 | Strong |

| C≡N Stretch | Nitrile | 2220-2240 | Strong, Sharp |

| C=C Stretch | Aromatic (Benzene Ring) | 1450-1600 | Medium to Strong |

| C-H Bend | Aliphatic (Piperidine & CH₂) | 1350-1470 | Medium |

| C-N Stretch | Tertiary Amine (Piperidine) | 1000-1200 | Medium |

| C-H Out-of-Plane Bend | ortho-disubstituted Benzene | 735-770 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides detailed information about the number of different types of protons and their neighboring environments. The aromatic protons on the benzonitrile ring are expected to appear in the downfield region, typically between 7.2 and 7.8 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nitrile group. The specific splitting pattern of these protons will be indicative of the ortho-substitution.

The methylene protons of the -CH₂- bridge connecting the piperidine and benzonitrile moieties would likely appear as a singlet in the range of 3.5-4.0 ppm. The protons on the piperidine ring will exhibit more complex signals. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be the most deshielded of the piperidine protons, appearing at approximately 2.4-2.8 ppm. The protons on the carbons further away (β- and γ-protons) will resonate at higher fields (further upfield), likely in the 1.4-1.7 ppm range, and will show multiplet splitting patterns due to coupling with adjacent protons.

| Proton Environment | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | Ar-H | 7.2 - 7.8 | Multiplet |

| Methylene Protons | Ar-CH₂-N | 3.5 - 4.0 | Singlet |

| Piperidine α-Protons | N-(CH₂)₂ | 2.4 - 2.8 | Multiplet |

| Piperidine β, γ-Protons | -(CH₂)₃- | 1.4 - 1.7 | Multiplet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbon atom of the nitrile group (C≡N) is expected to have a chemical shift in the range of 117-125 ppm. The quaternary carbon of the benzene ring to which the nitrile group is attached will appear in a similar region, while the carbon attached to the piperidin-1-ylmethyl substituent will be further downfield. The other aromatic carbons will resonate in the typical aromatic region of 125-140 ppm.

The carbon of the methylene bridge (-CH₂-) is expected to be found in the 50-60 ppm range. The carbons of the piperidine ring will show distinct signals, with the carbons adjacent to the nitrogen (α-carbons) appearing around 53-57 ppm and the β- and γ-carbons resonating further upfield at approximately 24-27 ppm.

| Carbon Environment | Assignment | Expected Chemical Shift (δ, ppm) |

| Nitrile Carbon | -C≡N | 117 - 125 |

| Aromatic Carbons | Ar-C | 125 - 145 |

| Methylene Carbon | Ar-CH₂-N | 50 - 60 |

| Piperidine α-Carbons | N-(CH₂)₂ | 53 - 57 |

| Piperidine β-Carbon | -CH₂-CH₂-N | 26 - 28 |

| Piperidine γ-Carbon | -CH₂-CH₂-CH₂-N | 24 - 26 |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from the fragmentation patterns. For this compound (C₁₃H₁₆N₂), the molecular ion peak [M]⁺• would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight, which is approximately 200.29 g/mol .

The fragmentation of the molecular ion is expected to proceed through several characteristic pathways. A common fragmentation for N-benzyl derivatives is the cleavage of the benzylic C-N bond. This would lead to the formation of a stable piperidin-1-ylmethyl cation at m/z 98 and a cyanobenzyl radical. Alternatively, cleavage of the bond between the aromatic ring and the methylene group could generate a cyanobenzyl cation at m/z 116.

Another significant fragmentation pathway would involve the piperidine ring. Loss of a hydrogen atom from the molecular ion would result in an [M-1]⁺ peak at m/z 199. The piperidine ring can also undergo ring opening and subsequent fragmentation, leading to smaller charged fragments. A key fragment would likely be the tropylium (B1234903) ion at m/z 91, formed via rearrangement of the cyanobenzyl fragment.

| m/z | Proposed Fragment | Formula |

| 200 | [M]⁺• (Molecular Ion) | [C₁₃H₁₆N₂]⁺• |

| 199 | [M-H]⁺ | [C₁₃H₁₅N₂]⁺ |

| 116 | [C₆H₄CNCH₂]⁺ | [C₈H₆N]⁺ |

| 98 | [CH₂(C₅H₁₀N)]⁺ | [C₆H₁₂N]⁺ |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ |

| 84 | [C₅H₁₀N]⁺ | [C₅H₁₀N]⁺ |

Computational and Theoretical Chemistry Investigations of 2 Piperidin 1 Ylmethyl Benzonitrile

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. By approximating the electron density, DFT methods allow for the accurate calculation of molecular geometries, orbital energies, and other key chemical descriptors, providing deep insights into the behavior of complex systems like 2-(Piperidin-1-ylmethyl)benzonitrile. Theoretical studies on similar molecular structures are often carried out using the B3LYP functional combined with a suitable basis set, such as 6-31G(d,p) or 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is the optimization of the molecular geometry to find the most stable, lowest-energy structure. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral (torsional) angles between the benzonitrile (B105546) and piperidine (B6355638) moieties. The process systematically adjusts the atomic coordinates to minimize the forces on each atom, thereby locating a stationary point on the potential energy surface.

Conformational analysis is particularly important for this molecule due to the flexibility of the piperidine ring and the rotational freedom around the bond connecting it to the methylene (B1212753) bridge. The piperidine ring typically adopts a stable chair conformation. However, the orientation of the piperidine ring relative to the benzonitrile group can lead to different conformers. DFT calculations can identify the most stable conformer by comparing the optimized energies of various possible arrangements. The results of such an analysis would typically be presented in a table comparing the calculated geometric parameters (bond lengths in angstroms, Å, and angles in degrees, °) of the most stable conformer. These theoretical values are often compared with experimental data from X-ray crystallography, where available, to validate the computational method.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Note: The following data is representative of typical DFT calculations for similar molecules and is for illustrative purposes only.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C≡N | ~1.15 Å |

| C-C (aromatic) | ~1.39 - 1.41 Å | |

| C-CH₂ | ~1.51 Å | |

| N-CH₂ | ~1.47 Å | |

| N-C (piperidine) | ~1.46 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C≡N | ~178° | |

| C-CH₂-N | ~112° |

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO, which is the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and more likely to undergo chemical reactions. DFT calculations provide the energies of these orbitals and allow for visualization of their electron density distributions, showing which parts of the molecule are involved in electron donation and acceptance. For this compound, the HOMO is expected to be localized primarily on the electron-rich piperidine and benzene (B151609) rings, while the LUMO would likely be centered on the electron-withdrawing benzonitrile group.

Table 2: Illustrative Frontier Molecular Orbital Properties (Note: The following data is representative of typical DFT calculations and is for illustrative purposes only.)

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 |

From these energies, global reactivity descriptors such as electronegativity (χ), chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) can be calculated to further quantify the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugative interactions, and charge delocalization within a molecule. It provides a detailed picture of the bonding and electronic structure by transforming the complex, delocalized molecular orbitals into localized, chemically intuitive bonding, lone pair, and anti-bonding orbitals.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential regions. MEP is invaluable for predicting the sites of electrophilic and nucleophilic attack.

Typically, red or yellow colors represent regions of negative electrostatic potential, which are rich in electrons and thus susceptible to electrophilic attack. These areas are usually found around electronegative atoms like nitrogen or oxygen. Conversely, blue colors indicate regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack, often located around hydrogen atoms. In an MEP map of this compound, the area around the nitrogen of the nitrile group (C≡N) would be expected to be strongly negative (red), indicating a site for electrophilic interaction. The hydrogen atoms on the piperidine and benzene rings would show positive potential (blue), while the regions above the aromatic ring might show intermediate potential.

Quantum Chemical Calculations of Spectroscopic Parameters

Theoretical Prediction of Vibrational Frequencies

Quantum chemical calculations, particularly using DFT methods, are widely employed to predict the vibrational spectra (Infrared and Raman) of molecules. By calculating the second derivatives of the energy with respect to the atomic positions, a set of harmonic vibrational frequencies can be obtained. These calculated frequencies correspond to specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds.

The theoretically calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and the use of a finite basis set. To improve agreement with experimental data, the calculated frequencies are typically multiplied by a scaling factor. The assignments of the vibrational modes are performed based on the Potential Energy Distribution (PED), which quantifies the contribution of each internal coordinate to a particular normal mode. For this compound, theoretical calculations would predict characteristic vibrational modes, including the C≡N stretching frequency (typically a strong, sharp band in the IR spectrum), C-H stretching of the aromatic and piperidine rings, and various ring breathing and deformation modes. Comparing these predicted spectra with experimentally recorded FT-IR and FT-Raman spectra helps to confirm the molecular structure and provides a detailed understanding of its vibrational properties.

Table 3: Illustrative Predicted Vibrational Frequencies and Assignments (Note: The following data is representative of typical DFT calculations and is for illustrative purposes only.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Assignment |

|---|---|---|

| ν(C≡N) | ~2230 | Nitrile stretching |

| ν(C-H) aromatic | ~3050-3100 | Aromatic C-H stretching |

| ν(C-H) aliphatic | ~2850-2950 | Piperidine & Methylene C-H stretching |

| ν(C=C) | ~1450-1600 | Aromatic ring stretching |

| δ(CH₂) | ~1440 | Methylene scissoring |

Computational NMR Chemical Shift Predictions (e.g., GIAO/IEFPCM Method)

There are no available studies in the scientific literature that report the prediction of 1H and 13C NMR chemical shifts for this compound using the Gauge-Independent Atomic Orbital (GIAO) method, with or without the Integral Equation Formalism of the Polarizable Continuum Model (IEFPCM) for solvent effects. Computational NMR prediction is a powerful tool for verifying chemical structures and understanding electronic environments, but this analysis has not been published for this specific compound.

Investigation of Non-Linear Optical (NLO) Properties

No research detailing the investigation of the non-linear optical (NLO) properties of this compound could be located. The characterization of NLO properties is essential for identifying materials for applications in optoelectronics and photonics.

Calculation of Linear Polarizability

Specific calculations or data regarding the linear polarizability (α) of this compound are not present in the reviewed literature. Linear polarizability is a fundamental property that describes the response of a molecule's electron cloud to an external electric field and is a prerequisite for understanding NLO effects.

Determination of Hyperpolarizability Values

There are no published determinations of the first-order (β) or second-order (γ) hyperpolarizability values for this compound. These values are critical metrics for quantifying a molecule's NLO response and its potential for use in technologies like frequency doubling or optical switching, but they have not been computationally determined for this compound in available research.

Thermochemical Analysis and Calculation of Thermodynamic Properties (e.g., Heat Capacity, Entropy, Enthalpy)

A thermochemical analysis of this compound using computational methods has not been reported in the scientific literature. Consequently, calculated values for key thermodynamic properties such as heat capacity (Cp), entropy (S), and enthalpy (H) are not available. These properties are fundamental for understanding the stability, reactivity, and behavior of a compound under various thermal conditions.

Crystallographic Studies and Solid State Characteristics of 2 Piperidin 1 Ylmethyl Benzonitrile and Its Derivatives

Single Crystal X-ray Diffraction Analysis

The crystal structure of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile has been determined to be monoclinic with the space group P21/c. The unit cell parameters, which define the dimensions and shape of the unit cell, have been meticulously measured and are presented in the table below. The crystal packing in this derivative is primarily governed by van der Waals forces.

| Parameter | Value |

|---|---|

| Empirical formula | C17H23N3 |

| Formula weight | 269.38 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 10.090 (2) |

| b (Å) | 11.100 (2) |

| c (Å) | 13.446 (3) |

| β (°) | 100.72 (3) |

| Volume (ų) | 1479.7 (5) |

| Z | 4 |

The stability of the crystal lattice is maintained by a network of intermolecular interactions. In the case of 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile, the crystal packing is stabilized by intermolecular C—H⋯N hydrogen bonds and C—H⋯π interactions. These non-covalent interactions, although weaker than covalent bonds, play a significant role in determining the physical properties of the solid. The hydrogen bond geometry for this compound is detailed in the table below.

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

|---|---|---|---|---|

| C6—H6⋯Cgi | 1.00 | 2.99 | 3.9363 (14) | 158 |

| C16—H16⋯N3ii | 0.95 | 2.54 | 3.3442 (16) | 143 |

Research on Polymorphism in Related Piperidine-Benzonitrile Derivatives

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physicochemical properties, which is of critical importance in the pharmaceutical industry. While specific studies on the polymorphism of 2-(Piperidin-1-ylmethyl)benzonitrile are limited, research on related classes of compounds, such as substituted benzophenones, has shown that conformational flexibility can lead to the existence of different crystalline forms, known as concomitant dimorphs. This highlights the potential for polymorphism in piperidine-benzonitrile derivatives, which also possess rotational freedom around single bonds.

Solid-State Spectroscopic Methods for Crystalline Form Characterization

In addition to SCXRD, various spectroscopic techniques are employed to characterize the solid-state forms of pharmaceutical compounds. These methods are particularly useful for identifying and differentiating polymorphs.

Powder X-ray Diffraction (PXRD): This is a primary tool for the identification of crystalline phases. Each polymorph will produce a unique diffraction pattern, which serves as a fingerprint for that specific crystalline form.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy: ssNMR is a powerful technique for probing the local environment of atomic nuclei in the solid state. It can distinguish between different polymorphs based on differences in chemical shifts and relaxation times, which are sensitive to the molecular conformation and packing in the crystal lattice.

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can differentiate between polymorphs by detecting subtle changes in the vibrational modes of the molecules. Differences in the crystal lattice can lead to shifts in peak positions, changes in peak intensities, and the appearance or disappearance of bands in the spectra of different polymorphs.

These solid-state characterization techniques, when used in conjunction, provide a comprehensive understanding of the crystalline structure and behavior of this compound and its derivatives, which is essential for their development and application.

Research Applications in Chemical Biology and Advanced Materials

Role as a Chemical Intermediate in the Synthesis of Complex Organic Molecules

As a chemical intermediate, 2-(Piperidin-1-ylmethyl)benzonitrile serves as a foundational unit for constructing larger, more intricate molecules. The synthesis of this compound and its derivatives, such as 2-(4-hydroxy-piperidin-1-ylmethyl)-benzonitrile, typically involves the reaction of benzonitrile (B105546) derivatives with piperidine (B6355638) or its equivalents. ontosight.aichemwhat.com This process provides a straightforward pathway to a scaffold that can be further modified for various applications.

The molecular framework of this compound is a key component in the architecture of advanced pharmaceutical scaffolds. The piperidine ring is a prevalent feature in many synthetic pharmaceuticals, and its incorporation is of significant interest in drug design. nih.govresearchgate.net Derivatives of this compound are instrumental in creating complex heterocyclic structures with therapeutic potential.

A notable application is in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors. For instance, the molecule is a structural component of Alogliptin, a drug used in diabetes management. pharmaffiliates.com The synthesis of potent DPP-IV inhibitors often involves complex derivatives that retain the core benzonitrile and piperidine features, such as 2-((6-(3-Aminopiperidin-1-yl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl)benzonitrile and (R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile. nih.govnih.gov The Betti-type reaction, which can involve condensing a benzonitrile derivative, an amine like piperidine, and a naphthol, is another method for creating complex chiral amino-phenol compounds that can serve as ligands or pharmaceutical scaffolds. nih.govnih.gov

Beyond pharmaceuticals, this compound is utilized as an intermediate in the synthesis of agrochemicals and other specialty chemicals. ontosight.ai The benzonitrile moiety itself is found in a number of herbicides, such as bromoxynil, chloroxynil, and ioxynil. nih.gov The reactivity of the nitrile group and the benzene (B151609) ring allows for various chemical transformations, making it a versatile building block for creating new compounds with specific properties required for agricultural applications.

Exploration of Biological Interactions at the Molecular Level

Derivatives of this compound have been extensively studied as inhibitors of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. nih.gov Inhibition of DPP-IV is a key strategy in managing type 2 diabetes. nih.gov Research has led to the synthesis of highly potent inhibitors based on this scaffold. For example, the enantiomer (R)-40, a complex purine (B94841) derivative, was identified as a potent DPP-IV inhibitor with an IC50 value of 23.5 nM. nih.gov Another study on a series of novel quinazolinone-based derivatives reported good inhibitory activity against the DPP-4 enzyme, with IC50 values ranging from 1.4621 to 6.7805 µM. nih.gov

The piperidine moiety is also a common feature in various kinase inhibitors. Kinases are a large family of enzymes that play central roles in cellular signaling, and their dysregulation is implicated in diseases like cancer. ed.ac.uk While direct studies on this compound as a kinase inhibitor are not prominent, its structural elements are found in compounds designed to target kinases such as Aurora kinases, FLT3, and mTOR. nih.govnih.gov This suggests the potential for this scaffold in the development of new kinase inhibitors.

| Compound Derivative | Target Enzyme | Inhibitory Concentration (IC50) |

|---|---|---|

| (R)-2-((8-(3-aminopiperidin-1-yl)-3-methyl-7-(3-methylbut-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl)benzonitrile | Dipeptidyl Peptidase IV (DPP-IV) | 23.5 nM |

| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives | Dipeptidyl Peptidase IV (DPP-IV) | 1.4621 to 6.7805 µM |

The efficacy of enzyme inhibitors is intrinsically linked to their ability to bind to the active site of the target protein. Molecular docking studies have been employed to understand the binding affinity between DPP-IV inhibitors derived from the this compound scaffold and the enzyme's active site. nih.gov These computational studies help to clarify the favorable binding interactions that contribute to the compound's inhibitory potency. nih.gov For instance, research on DPP-IV inhibitors based on this structure confirmed that their binding modes were similar to established drugs like Alogliptin and Linagliptin, highlighting the importance of the scaffold in achieving high binding affinity. nih.gov

The piperidine ring is a structural motif present in many compounds that are active in the central nervous system (CNS). This is partly because this feature can influence a molecule's ability to cross the blood-brain barrier. Neurotransmitters like dopamine (B1211576), serotonin (B10506), and glutamate (B1630785) are crucial for regulating a vast array of physiological and cognitive processes. nih.gov Compounds containing the piperidine scaffold have been investigated for their ability to modulate these systems. For example, an inhibitor of the glycine (B1666218) transporter type 1, which contains a piperidine ring, was shown to enhance dopamine release in the brain by augmenting glutamatergic neurotransmission. researchgate.net While direct research on the neurotransmitter modulatory effects of this compound is limited, the presence of the piperidine moiety suggests that its derivatives could be explored for potential activity within CNS pathways.

Study of Mechanisms of Action in Cell Lines (e.g., Anti-proliferative effects)

While direct studies on the anti-proliferative effects of this compound are not extensively documented in publicly available literature, research on closely related piperidine-containing compounds provides insights into potential mechanisms of action. Generally, piperidine derivatives have been investigated for their cytotoxic effects against various cancer cell lines.

The proposed mechanisms for the anti-proliferative activity of piperidine scaffolds often involve the induction of apoptosis, or programmed cell death. This can be initiated through various cellular signaling pathways. For instance, some piperidone compounds have been shown to induce apoptosis by generating reactive oxygen species (ROS), leading to mitochondrial depolarization and the activation of caspases, which are key enzymes in the apoptotic cascade.

Another observed mechanism is the induction of cell cycle arrest. By interfering with the cell cycle, these compounds can halt the proliferation of cancer cells at different phases, preventing them from dividing and growing. While specific data for this compound is not available, the broader class of piperidine derivatives suggests that its anti-proliferative effects, if any, might operate through similar pathways.

Utility as Chemical Probes in Biochemical and Biophysical Assays

The structural features of this compound, combining a rigid benzonitrile group with a flexible piperidine moiety, make it a candidate for development as a chemical probe. Chemical probes are small molecules used to study biological systems, such as proteins and enzymes. The benzonitrile group can participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for binding to biological targets. The piperidine ring offers a versatile scaffold that can be modified to enhance binding affinity and selectivity.

Although specific examples of this compound being used as a chemical probe are not prominent in current literature, its core structure is present in molecules designed for such purposes. For example, derivatives of the closely related 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile have been developed as inhibitors of the Hepatitis C Virus (HCV), indicating that this scaffold can be tailored to interact specifically with biological targets. nih.govresearchgate.net Further research could explore the potential of radiolabeled or fluorescently tagged versions of this compound to visualize and study specific biological processes in biochemical and biophysical assays.

Design and Synthesis of Functionalized Derivatives for Targeted Research

The development of functionalized derivatives of this compound is a key area of research aimed at enhancing its potential therapeutic or diagnostic properties. This involves the strategic modification of its chemical structure to improve factors like potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies for Rational Design

Structure-Activity Relationship (SAR) studies are fundamental to the rational design of new derivatives. These studies involve systematically altering different parts of the molecule and assessing how these changes affect its biological activity. For the this compound scaffold, SAR studies could explore modifications at several key positions:

The Benzene Ring: Substitution on the benzene ring with various functional groups (e.g., halogens, alkyl groups, nitro groups) can influence the electronic properties and steric bulk of the molecule, which in turn can affect its binding to a target protein.

The Piperidine Ring: Modifications to the piperidine ring, such as the introduction of substituents or its replacement with other heterocyclic systems, can alter the molecule's conformation and hydrogen bonding capabilities.

The Methylene (B1212753) Linker: The methylene bridge connecting the piperidine and benzonitrile moieties could be extended or rigidified to optimize the spatial arrangement of the two key pharmacophores.

While specific SAR data for this compound is limited, studies on analogous structures provide a framework for its rational design. For example, research on other piperidine-containing compounds has demonstrated that even small structural changes can lead to significant differences in biological activity.

Development of Novel Piperidine-Benzonitrile Hybrid Structures

Molecular hybridization is a strategy that combines two or more pharmacophores into a single molecule to create a new compound with potentially enhanced or synergistic activities. The piperidine-benzonitrile scaffold serves as a valuable building block for the creation of such hybrid structures.

Researchers have explored the synthesis of novel hybrids by linking the this compound core to other biologically active moieties. The goal of this approach is to develop compounds that can interact with multiple biological targets or that possess a combination of desirable properties, such as enhanced cell permeability and target engagement. The synthesis of such hybrids often involves multi-step chemical reactions to couple the different molecular fragments. The resulting compounds are then evaluated for their biological activity to identify promising new leads for further development.

Future Directions and Emerging Research Avenues for 2 Piperidin 1 Ylmethyl Benzonitrile

Development of Innovative and Sustainable Synthetic Methodologies

The progression of organic synthesis is increasingly driven by the principles of green chemistry, which aim to reduce environmental impact through efficient and safe protocols. unife.itmdpi.com Future research on 2-(Piperidin-1-ylmethyl)benzonitrile will likely prioritize the development of synthetic routes that are not only high-yielding but also environmentally benign. nih.gov

Key areas of innovation include:

Catalyst Development: The exploration of novel, recyclable catalysts to replace traditional reagents could enhance the efficiency and sustainability of the synthesis.

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a powerful technique for accelerating reaction times, increasing yields, and reducing energy consumption in the production of heterocyclic compounds. mdpi.com Applying this technology to the synthesis of this compound could offer significant advantages over conventional heating methods.

Green Solvents: Research is moving towards the use of safer, biodegradable solvents or even solvent-free reaction conditions to minimize hazardous waste. unife.it

Atom Economy: Methodologies that maximize the incorporation of all starting materials into the final product are a central tenet of green chemistry. Future synthetic strategies will focus on designing reaction pathways with high atom economy. mdpi.com

An efficient approach to synthesizing related N-substituted piperidones, which are key precursors, has already been developed using green chemistry principles, demonstrating the feasibility of applying these methods to the broader class of piperidine-containing compounds. figshare.com

Advanced Computational Modeling for Predictive Research and Drug Design

In silico techniques are becoming indispensable in modern drug discovery and materials science for their ability to predict molecular properties and interactions, thereby saving significant time and resources. windows.netnih.gov For this compound, computational modeling represents a critical avenue for guiding future research.

Table 1: Computational Approaches in the Study of this compound

| Computational Technique | Application and Purpose | Relevant Findings in Related Compounds |

|---|---|---|

| Molecular Docking | Predicts the preferred binding orientation of a molecule to a biological target. Used to screen for potential protein interactions and elucidate mechanisms of action. | Derivatives have been successfully docked into the active site of enzymes like Dipeptidyl Peptidase IV (DPP-IV), clarifying favorable binding affinities. nih.govnih.gov |

| ADMET Prediction | Assesses the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of a compound in silico. Helps to identify drug-like candidates early in the discovery process. | Studies on similar heterocyclic scaffolds are used to evaluate pharmacokinetic and safety properties, eliminating compounds with a low chance of success. windows.netnih.gov |

| Pharmacophore Hybridization | Combines the structural features of two or more known active molecules to design new compounds with potentially enhanced activity or novel properties. | This strategy has been used to design potent DPP-IV inhibitors based on the benzonitrile (B105546) scaffold. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Models the relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of activity for novel analogues. | Can be applied to a series of this compound derivatives to optimize their therapeutic potential. |

These computational tools allow researchers to generate hypotheses about the compound's biological activity and material properties before engaging in extensive laboratory synthesis and testing. clinmedkaz.orgjetir.org Molecular docking studies on related structures have already shown how the benzonitrile moiety can fit into specific enzyme pockets, providing a rationale for targeted drug design. nih.gov

Identification and Exploration of New Biological Targets and Mechanisms of Action

While initial research has linked derivatives of the this compound scaffold to specific biological activities, a vast landscape of potential new targets remains to be explored. The ability of piperidine-containing compounds to interact with a wide range of biological systems suggests that this molecule could have applications in various therapeutic areas. clinmedkaz.org

Future research will focus on screening this compound and its novel analogues against a diverse array of biological targets. Current evidence from related compounds points toward several promising areas:

Metabolic Diseases: Complex derivatives of 2-(...-ylmethyl)benzonitrile have been identified as potent inhibitors of Dipeptidyl Peptidase IV (DPP-IV), a key target in the treatment of type 2 diabetes. nih.govnih.gov Future studies could investigate whether the core compound or its simpler derivatives possess similar activity.

Inflammatory Conditions: A related scaffold, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, has been modulated to act as an inhibitor of the NLRP3 inflammasome, a critical component of the inflammatory response. nih.gov This suggests that the piperidine (B6355638) moiety is valuable for targeting proteins involved in inflammation.

Oncology and Neurology: The unique structure of piperidine derivatives makes them promising candidates for the treatment of cancer and central nervous system (CNS) diseases. clinmedkaz.org Preliminary research suggests that the broader benzonitrile class may possess anticancer effects, warranting further investigation. ontosight.aiontosight.ai

Table 2: Known Biological Targets of Structurally Related Compounds

| Compound Class | Biological Target | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Benzonitrile-Purine Hybrids | Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes | nih.gov |

| Quinazolinone-Benzonitrile Derivatives | Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes | nih.gov |

Integration into Novel Material Science Applications and Functional Systems

Beyond its pharmaceutical potential, the structural characteristics of this compound make it an attractive candidate for applications in material science. ontosight.ai The piperidine ring can impart specific conformational properties, while the benzonitrile group can participate in various chemical interactions, making the molecule a versatile building block for functional materials.

A key emerging avenue is the incorporation of piperidine-based molecules into polymer films to create bioactive materials. Research has demonstrated that a related compound, 3-oxo-3-(piperidin-1-yl) propanenitrile, can be successfully integrated into sodium alginate/poly(vinyl alcohol) films. nih.gov These films exhibit promising antimicrobial activity and possess the mechanical properties required for applications such as:

Controlled Drug Delivery: The polymer matrix can be designed to release the embedded therapeutic molecule in a controlled manner, maintaining interaction with tissue. nih.gov

Antimicrobial Surfaces: Bioactive films can be used to coat medical devices or surfaces to prevent microbial infections. nih.gov

Functional Polymers: The inclusion of the piperidine nitrile compound was found to enhance the thermal stability of the polymer network, indicating its potential to modify the physical properties of materials. nih.gov

Future research could directly explore the integration of this compound into similar polymer systems. Its unique structure may confer different or enhanced properties, opening up new possibilities for the development of advanced functional materials for medical, industrial, and pharmaceutical applications.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-oxo-3-(piperidin-1-yl) propanenitrile |

| 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one |

| 2-(bromomethyl)benzonitrile (B57715) |

| 2-aminobenzonitrile |

| Sodium Alginate |

Q & A

Q. Q1. What are common synthetic routes for 2-(Piperidin-1-ylmethyl)benzonitrile, and how can structural purity be validated?

Answer: A typical synthesis involves bromination of o-cyanotoluene to yield 2-(bromomethyl)benzonitrile, followed by nucleophilic substitution with piperidine . For example:

Bromination : o-Cyanotoluene is treated with brominating agents (e.g., NBS or HBr/H₂O₂) to generate 2-(bromomethyl)benzonitrile.

Substitution : The brominated intermediate reacts with piperidine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile).

Q. Validation methods :

- NMR spectroscopy : Confirm the absence of residual bromine (δ ~3.3–3.5 ppm for -CH₂Br) and presence of piperidine protons (δ ~1.4–2.8 ppm).

- Mass spectrometry : Molecular ion peaks at m/z ≈ 200–215 (exact mass depends on substituents).

- Elemental analysis : Validate C, H, N percentages within ±0.3% of theoretical values .

Q. Q2. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Answer:

pH Stability :

- Prepare buffer solutions (pH 1–12) and incubate the compound at 37°C.

- Monitor degradation via HPLC/UV-Vis at intervals (0, 24, 48 hrs).

- Key metrics: Retention time shifts or new peaks indicate breakdown products.

Thermal Stability :

- Use thermogravimetric analysis (TGA) to determine decomposition temperature.

- Accelerated stability studies (40–80°C) with periodic sampling for LC-MS analysis .

Advanced Research Questions

Q. Q3. What mechanistic insights exist for this compound derivatives in modulating serotonin receptors or transporters?

Answer:

- Target relevance : Benzonitrile derivatives (e.g., 11C-DASB) are known serotonin transporter (SERT) ligands, with the nitrile group enhancing binding affinity .

- Methodology :

- Radioligand binding assays : Use ³H-labeled analogs to quantify receptor affinity (Ki).

- Molecular docking : Model interactions between the piperidine-methyl group and SERT’s hydrophobic pocket (e.g., residues Tyr-95, Leu-406).

- Dynamic PET imaging : Track in vivo distribution using ¹¹C-labeled analogs in rodent models .

Q. Data example :

| Derivative | Target | Ki (nM) | Reference |

|---|---|---|---|

| 11C-DASB | SERT | 0.8 ± 0.2 | |

| ABT-239 | H3R | 2.1 ± 0.3 |

Q. Q4. How does structural modification of the piperidine ring impact cytotoxicity in cancer cell lines?

Answer:

- Key findings :

- 4-Substituted piperidine derivatives (e.g., chlorophenyl or methoxyphenyl) show enhanced cytotoxicity in breast cancer lines (MCF-7, T47D) due to increased lipophilicity and membrane penetration .

- Experimental design :

Synthesize analogs with varied piperidine substituents (e.g., -CH₃, -Cl, -OCH₃).

Assess viability via MTT assays (48–72 hrs exposure).

Validate apoptosis via flow cytometry (Annexin V/PI staining).

Q. Contradictions :

- Electron-withdrawing groups (e.g., -Cl) improve activity in MCF-7 but reduce potency in MDA-MB-231, suggesting cell line-specific mechanisms .

Q. Q5. What role do benzonitrile derivatives play in OLEDs, and how can their TADF properties be optimized?

Answer:

- Application : As thermally activated delayed fluorescence (TADF) emitters, the nitrile group stabilizes excited states via charge-transfer interactions .

- Optimization strategies :

- Donor-acceptor design : Pair the benzonitrile core with carbazole or phenoxazine donors to reduce singlet-triplet energy gaps (ΔEST).

- Device testing : Fabricate OLEDs with the compound as an emissive layer. Measure external quantum efficiency (EQE) and Commission Internationale de l’Éclairage (CIE) coordinates.

Q. Example data :

| Compound | ΔEST (eV) | EQE (%) | CIE (x,y) |

|---|---|---|---|

| Derivative A | 0.12 | 18.5 | (0.15, 0.10) |

| Derivative B | 0.08 | 22.3 | (0.18, 0.12) |

Methodological Challenges

Q. Q6. How should researchers resolve contradictions in reported biological activities of structurally similar analogs?

Answer:

- Case study : Discrepancies in cytotoxicity data may arise from assay conditions (e.g., serum concentration, exposure time).

- Resolution steps :

- Standardize protocols : Use identical cell lines (ATCC-verified), serum-free media, and controlled O2/CO2 levels.

- Dose-response validation : Repeat assays with 8–10 concentration points to calculate accurate IC50 values.

- Meta-analysis : Compare results across studies using tools like PRISMA guidelines to identify confounding variables .

Q. Q7. What computational methods are recommended for predicting the drug-likeness of this compound derivatives?

Answer:

ADMET prediction : Use SwissADME or ADMETLab to estimate:

- Lipinski’s Rule of Five violations (e.g., logP >5 indicates poor absorption).

- Blood-brain barrier permeability (critical for CNS-targeted compounds).

Molecular dynamics (MD) : Simulate binding stability with target receptors (e.g., 100 ns trajectories in GROMACS).

QSAR models : Train models on existing cytotoxicity data to predict novel analogs’ activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.